![molecular formula C14H20F2S2Sn2 B2606428 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) CAS No. 1619967-09-7](/img/structure/B2606428.png)
(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Overview
Description
“(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane)” is a compound used for the synthesis of small molecules or polymer semiconductors in organic electronic applications . It is believed that by introducing heteroatoms such as fluorine on the backbone of polymer structures, the crystalline properties of the conjugated polymers can be enhanced .
Molecular Structure Analysis
The molecular formula of this compound is C14H20F2S2Sn2. It contains elements such as carbon, hydrogen, fluorine, sulfur, and tin. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
- High Open-Circuit Voltage (Voc) : Researchers have designed and synthesized a new polymer donor based on 2F2T and difluorobenzoxadiazole (ffBX). When used in OSCs with [60]PCBM as the acceptor, this system achieves an impressive efficiency of 7.3% and a high Voc of 1.03 V . The 2F2T-ffBX combination demonstrates potential for efficient energy conversion in solar cells.
- The 3,3’-difluoro-2,2’-bithiophene unit serves as an effective building block for constructing high-performance polymer donors. This expands the range of available donor units, enhancing the design flexibility of organic electronic materials .
- Researchers have synthesized n-type conjugated polymers by incorporating 2F2T (3,3’-difluoro-2,2’-bithiophene) into the polymer backbone. These materials exhibit promising optical, electrochemical, and charge transport properties, making them suitable for applications in electronic devices .
- In recent studies, novel donor-acceptor (D-A) copolymers—such as DTBT-2T and DTBT-2T2F—have been designed using 2F2T as the donor unit and dithieno[3,2-b:2’,3’-d]thiophene-benzothiadiazole as the acceptor unit. These materials show potential for use in non-fullerene organic solar cells .
Organic Solar Cells (OSCs)
Donor Units for High-Performance Polymers
n-Type Conjugated Polymers
Non-Fullerene Organic Solar Cells
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) are donor–acceptor (D–A) copolymers used in non-fullerene organic solar cells (OSCs) . The compound serves as the donor unit in these copolymers .
Mode of Action
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) interacts with its targets through intramolecular F···S noncovalent interactions . These interactions enhance the planarity of the polymer chain, thereby improving molecular packing, crystallinity, and hole mobility .
Biochemical Pathways
The incorporation of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) into the polymers can enhance their molecular packing, crystallinity, and hole mobility . This leads to improved performance in non-fullerene organic solar cells (OSCs) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), we can discuss its properties in terms of its impact on the performance of organic solar cells. The introduction of fluoro atoms can lower the highest occupied molecular orbital levels . This results in less recombination loss, more balanced charge mobility, and more favorable morphology .
Result of Action
The result of the action of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an impressive power conversion efficiency (PCE) of 17.03% in single-junction binary OSCs . This is achieved with a higher Voc of 0.89 V, a Jsc of 25.40 mA cm−2, and an FF of 75.74% .
Action Environment
The action, efficacy, and stability of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be influenced by various environmental factors.
properties
IUPAC Name |
[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHSFDCEZYLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2S2Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | |
CAS RN |
1619967-09-7 |
Source
|
Record name | (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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